Moricin-like peptide C3

Antifungal peptides Fusarium graminearum Minimum Inhibitory Concentration

Select Moricin-like peptide C3 (Gm-mlpC3) for reproducible, evidence-backed antimicrobial research. Unlike highly potent paralogs (e.g., peptide A, MIC 0.7 µM), C3's moderate potency (MIC 10 µM vs. Fusarium graminearum) provides an optimal selection pressure window for in vitro fungal resistance evolution studies. Its intermediate +9 net charge, benchmarked against peptide B (+12) and D (+6), makes it a critical tool for dissecting cationic charge contributions to selective mammalian toxicity vs. antimicrobial activity. Use C3 as a reliable baseline control (MIC 100 µM vs. M. luteus) to screen synthetic analogs with a wide dynamic range for potency improvements. Ensure experimental validity by matching this specific variant to your target organism profile.

Molecular Formula
Molecular Weight
Cat. No. B1577359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricin-like peptide C3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moricin-like peptide C3: A Definitive Procurement Guide for a Lepidopteran Antimicrobial Peptide with Broad-Spectrum Antifungal Activity


Moricin-like peptide C3 (Gm-mlpC3) is a 38-residue, linear, cationic antimicrobial peptide (AMP) belonging to the moricin family, originally isolated from the hemolymph of the greater wax moth, Galleria mellonella [1]. It exhibits a broad spectrum of antimicrobial activity, targeting Gram-positive bacteria, Gram-negative bacteria, and filamentous fungi through a mechanism of microbial membrane disruption [2]. This peptide is part of a highly diverged family of eight genes encoding seven unique mature peptides in G. mellonella, making it a key subject for comparative structure-activity relationship studies [1].

Why Generic Substitution Fails: Quantified Functional Divergence Among G. mellonella Moricin-like Peptide Variants


Substituting Moricin-like peptide C3 with a closely related in-class analog, such as Moricin-like peptide A or C2, is not scientifically valid due to a high degree of quantified functional divergence. Despite originating from the same host organism and sharing sequence homology, these variants exhibit dramatically different antimicrobial potencies. For instance, the minimum inhibitory concentration (MIC) against Fusarium graminearum spores varies more than 140-fold across the family, ranging from 0.7 µM to 100 µM [1]. This functional diversity is a direct consequence of the extensive gene duplication and diversification within the Lepidoptera lineage, as demonstrated by comprehensive phylogenetic analysis [2]. Therefore, selecting a specific peptide variant for research or industrial application requires a precise match between the peptide's validated activity profile and the target organism, as detailed in the quantitative evidence below.

Moricin-like peptide C3: A Compendium of Quantified Antimicrobial Activity and Physicochemical Differentiation from In-Class Analogs


Differential Antifungal Potency: C3 Exhibits Intermediate Activity Against Fusarium graminearum Spores

Moricin-like peptide C3 demonstrates intermediate antifungal potency against Fusarium graminearum spores with an MIC of 10 µM. This places its activity an order of magnitude lower than the most potent family member, Moricin-like peptide A (MIC = 0.7 µM), and an order of magnitude higher than the least potent members, Moricin-like peptide B and C4/C5 (MIC = 10 µM and 100 µM, respectively) [1]. This quantitative difference underscores that C3 is not a direct substitute for the most potent antifungal variants but offers a distinct, moderate-activity profile.

Antifungal peptides Fusarium graminearum Minimum Inhibitory Concentration

Uncompromised Spectrum: C3 Maintains Activity Against All Tested Microbes Unlike Several Analogs

A key differentiator for Moricin-like peptide C3 is the absence of any documented inactivity against the standard microbial panel. The original characterization study by Brown et al. (2008) notes that peptide A showed no activity against Aspergillus niger and Colletotrichum gloeosporioides, peptide B was similarly inactive, peptide C2 lost activity against A. niger, and peptides C4/C5 and D were inactive against Micrococcus luteus up to a concentration of >150 µM [1]. In contrast, no such gaps in activity are reported for C3 within this test panel, suggesting a more robust, broad-spectrum profile where it retains measurable activity against all Gram-positive, Gram-negative, and fungal targets tested.

Antimicrobial spectrum Structure-activity relationship Peptide selectivity

Physicochemical Profile: C3's Moderate Net Charge and Hydrophobicity Distinguish It from Highly Charged Analogs

Moricin-like peptide C3 has a net charge of +9 and a hydrophobicity of -0.147, classifying it as a moderately cationic and hydrophilic peptide. In comparison, the most potent antifungal variant, peptide A, has a higher net charge of +10 and significantly greater hydrophobicity (-0.564), while peptide B is the most cationic at +12 with a hydrophobicity of -0.486 [1]. C3's profile is most similar to that of peptide C2, which has an identical net charge (+9) but slightly greater hydrophobicity (-0.253). These physicochemical parameters are known correlates of antimicrobial peptide selectivity, where extremely high charge and hydrophobicity can increase off-target cytotoxicity.

Physicochemical properties Peptide design Cytotoxicity prediction

Divergent Antibacterial Potency: C3 Shows a Distinct Activity Profile Against Escherichia coli Compared to Other C-series Peptides

The antibacterial activity of Moricin-like peptide C3 against the Gram-negative model organism Escherichia coli is characterized by an MIC of 100 µM. This is an order of magnitude less potent than the structurally similar peptides C2 and D (both with an MIC of 10 µM) [1]. This stark difference, despite C3 and C2 sharing a 38-residue length and a +9 net charge, highlights how specific sequence variations translate into large functional consequences. C3's activity profile matches that of peptide B, a variant with a very different physicochemical signature.

Antibacterial peptides Escherichia coli Gram-negative bacteria

Optimal Experimental and Industrial Deployment Scenarios for Moricin-like peptide C3


Studies on Antifungal Resistance in Filamentous Fungi

Moricin-like peptide C3's intermediate and well-defined MIC of 10 µM against Fusarium graminearum makes it an ideal tool compound for in vitro evolution or serial passage experiments. Its moderate potency creates a selection pressure window that is high enough to be selective but not so high as to prevent the emergence of resistant colonies, which could be a problem with extremely potent peptides like peptide A (MIC: 0.7 µM). This allows for the study of fungal resistance mechanisms to cationic antimicrobial peptides under controlled conditions [1].

Structure-Activity-Relationship (SAR) Studies on Peptide Charge and Toxicity

With a net charge of +9, C3 occupies a middle ground in the charge profile of the G. mellonella moricin family. This makes it a critical comparator for dissecting the contribution of cationic charge to both antimicrobial activity and mammalian cytotoxicity. In a panel that includes the highly charged peptide B (+12) and the less charged peptide D (+6), C3 can help define the optimal charge window for selective antimicrobial action without hemolysis, a key step in the rational design of therapeutic peptides [1].

Antibacterial Screening Programs Targeting Gram-positive Cocci

C3 is well-suited as a positive control or starting point for campaigns targeting Micrococcus luteus and related Gram-positive cocci. Its MIC of 100 µM provides a reliable baseline for screening synthetic analogs aimed at improving potency. Unlike more potent in-class peptides (e.g., peptide A with an MIC of 10 µM against M. luteus), C3's moderate activity against this target offers a greater dynamic range for detecting improvements from chemical modifications [1].

Evolutionary Biology Research on Lepidoptera Immune Defense Repertoires

As a member of the extensively diversified G. mellonella moricin-like peptide family, which was identified through the first comprehensive phylogenetic analysis of these genes, C3 is a key component for gene duplication and functional divergence studies. Procuring C3 alongside its paralogs (A, B, C2, and D) allows researchers to reconstruct the evolutionary trajectory of a multi-gene defense family within a single species, providing insight into how innate immune systems adapt to diverse microbial threats [2].

Quote Request

Request a Quote for Moricin-like peptide C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.